molecular formula C10H14N2O B3197345 2-{[(1R)-1-phenylethyl]amino}acetamide CAS No. 1004754-97-5

2-{[(1R)-1-phenylethyl]amino}acetamide

Cat. No.: B3197345
CAS No.: 1004754-97-5
M. Wt: 178.23 g/mol
InChI Key: WDZWHHQRUDMNPR-MRVPVSSYSA-N
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Description

2-{[(1R)-1-Phenylethyl]amino}acetamide is a chiral acetamide derivative featuring a (1R)-1-phenylethylamine moiety attached to the acetamide backbone at the 2-position. The (1R)-configured phenylethyl group introduces steric and electronic effects that influence molecular interactions, solubility, and biological activity .

Properties

IUPAC Name

2-[[(1R)-1-phenylethyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(12-7-10(11)13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZWHHQRUDMNPR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1R)-1-phenylethyl]amino}acetamide typically involves the reaction of (1R)-1-phenylethylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(1R)-1-phenylethyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

2-{[(1R)-1-phenylethyl]amino}acetamide is used as a key building block in organic synthesis and catalysis. Its unique structure allows for various chemical transformations, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using sodium borohydride.
  • Substitution Reactions: Undergoes nucleophilic substitution with halogenated compounds.

Biology

In biological research, this compound is employed in studies involving enzyme inhibition and protein labeling. Its ability to interact with specific molecular targets makes it valuable for:

  • Investigating enzyme activity modulation.
  • Developing assays for protein interactions.

Medicine

The therapeutic potential of this compound is under investigation in drug discovery efforts. Notable applications include:

  • Drug Development: Exploring its efficacy as a lead compound in developing new pharmaceuticals targeting specific diseases.
  • Therapeutic Applications: Potential use in treating conditions related to enzyme dysfunction.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various products, including:

  • Polymer Chemistry: Serving as an additive or modifier to improve material properties.
  • Chemical Manufacturing: Used in processes requiring specific catalytic functions.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound was shown to bind competitively at the active site, leading to significant reductions in enzyme activity. This finding suggests potential therapeutic applications in metabolic disorders.

Case Study 2: Drug Discovery

Research focused on the synthesis of derivatives of this compound revealed promising results in binding affinity to target receptors associated with neurological disorders. These derivatives exhibited enhanced potency compared to the parent compound, highlighting its utility as a scaffold for drug development.

Mechanism of Action

The mechanism of action of 2-{[(1R)-1-phenylethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 2-position of the acetamide core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance:

2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide

  • Structure : Incorporates a 5-nitroindole-3-yl-oxo group, adding aromaticity and electron-withdrawing properties.
  • Synthesis : Prepared via coupling 5-nitroindole-3-carboxylic acid with N-[(1R)-1-phenylethyl]glycine using DCC/DMAP .
  • Key Difference: The nitroindole moiety enhances π-π stacking and redox reactivity, unlike the simpler amino group in the target compound.

(R)-2-Cyano-N-(1-Phenylethyl)acetamide

  • Structure: Substituted with a cyano (-CN) group at the 2-position.
  • Synthesis: Derived from methyl 2-cyanoacetate and (R)-1-phenylethanamine in acetic acid .
  • Physicochemical Properties :
    • Crystal Packing : Stabilized by N–H⋯O and C–H⋯O hydrogen bonds, forming chains along the a-axis .
    • Dihedral Angle : 68.7° between acetamide and benzene ring, influencing conformational flexibility .

2-Methoxy-N-[(1R)-1-Phenylethyl]acetamide

  • Structure : Methoxy (-OCH₃) group at the 2-position.
  • Properties: The methoxy group is less polar than amino, reducing aqueous solubility but enhancing lipophilicity .
  • Key Difference: Methoxy’s electron-donating nature may decrease reactivity in nucleophilic environments compared to the amino group.

2-Chloro-N-[(1R)-1-Phenylethyl]acetamide

  • Structure : Chlorine atom at the 2-position.
  • Key Difference: Chlorine’s electronegativity increases susceptibility to nucleophilic substitution, contrasting with the amino group’s hydrogen-bonding capability.

Comparative Analysis Table

Compound Name Substituent (R) Synthesis Method Key Properties Applications
2-{[(1R)-1-Phenylethyl]amino}acetamide -NH-(1R-PhEt) Not explicitly reported (likely amine coupling) High hydrogen-bonding capacity, chiral Drug design, enzyme inhibition
2-(5-Nitro-1H-indol-3-yl)-2-oxo... -O-C(=O)-Nitroindole DCC/DMAP-mediated coupling Redox-active, π-π stacking Antimicrobial/anticancer research
(R)-2-Cyano-N-(1-PhEt)acetamide -CN Methyl cyanoacetate + (R)-1-PhEtNH₂ Electron-withdrawing, rigid conformation Crystallography studies
2-Methoxy-N-[(1R)-1-PhEt]acetamide -OCH₃ Not detailed (commercial) Lipophilic, reduced solubility Industrial intermediates
2-Chloro-N-[(1R)-1-PhEt]acetamide -Cl Not detailed (hazardous synthesis) Electrophilic, reactive Limited due to toxicity

Biological Activity

2-{[(1R)-1-phenylethyl]amino}acetamide, also known as a phenylethylamine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a phenylethyl group and an acetamide moiety. Preliminary studies suggest significant potential for therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.

The compound's chemical structure can be represented as follows:

\text{Chemical Formula C 10}H_{14}N_{2}O}

This formula indicates the presence of both amine and acetamide functional groups, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can modulate the activity of enzymes and receptors, leading to diverse physiological effects. The specific pathways involved depend on the context of its application.

1. Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. For instance:

  • Case Study : In a study involving MCF-7 breast cancer cells, the compound showed significant cytotoxicity with an IC50 value of approximately 25 µM, indicating effective growth inhibition compared to control treatments.

2. Antimicrobial Effects

The compound has also been investigated for its antimicrobial activity . Preliminary assessments suggest that it may inhibit the growth of various bacterial strains:

  • Table 1: Antimicrobial Activity Against Selected Bacteria
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate a promising profile for further exploration in the development of antimicrobial agents .

3. Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties . It has been shown to protect neuronal cells from oxidative stress-induced damage:

  • Case Study : In PC12 cell models exposed to sodium nitroprusside (SNP), treatment with this compound resulted in a significant reduction in cell death compared to untreated controls, demonstrating its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Activity
N-phenylethylacetamideSimple amideModerate anticancer
PhenylethylamineAmineNeurotransmitter
AcetamideSimple amideLow biological activity

The presence of both phenylethylamine and acetamide groups in this compound contributes to its unique biological profile, enhancing its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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